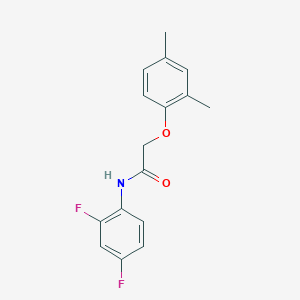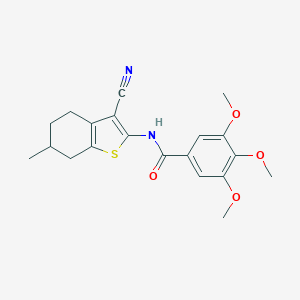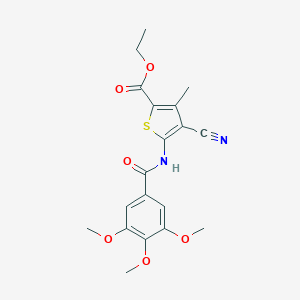
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a benzothiazole derivative that has been studied for its potential applications as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antibacterial and antifungal properties. It has also been found to improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potentially useful therapeutic agent. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential use in humans.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. One area of research is the development of new derivatives with improved pharmacokinetic properties. Another area of research is the investigation of its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. Additionally, further studies are needed to determine its safety and toxicity in humans, which is essential for its potential use as a therapeutic agent.
In conclusion, 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has shown potential in various scientific research applications. Its ability to inhibit enzymes and signaling pathways makes it a potentially useful therapeutic agent for various diseases. However, further research is needed to determine its safety and toxicity in humans, as well as its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-chlorophenol with potassium carbonate in dimethylformamide, followed by the addition of 6-methoxy-2-mercaptobenzothiazole and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease.
Propiedades
Fórmula molecular |
C16H13ClN2O3S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-10-6-7-12-14(8-10)23-16(18-12)19-15(20)9-22-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,18,19,20) |
Clave InChI |
DTMHDWYPEXBQTM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)

![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251848.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)



![2-(3-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B251861.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)